2,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
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Overview
Description
2,6-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H12Cl3NO3 It is a derivative of benzamide, characterized by the presence of multiple chlorine and methoxy groups attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzoyl chloride and 4-chloro-2,5-dimethoxyaniline as the primary reactants.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dichlorobenzoyl chloride is added dropwise to a solution of 4-chloro-2,5-dimethoxyaniline in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy substitution yields methoxy derivatives.
Oxidation: Oxidation of methoxy groups can yield corresponding aldehydes or carboxylic acids.
Reduction: Reduction can convert the compound to its corresponding amine or alcohol derivatives.
Hydrolysis: Hydrolysis yields 2,6-dichlorobenzoic acid and 4-chloro-2,5-dimethoxyaniline.
Scientific Research Applications
2,6-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: A simpler derivative with similar structural features but lacking the additional chlorine and methoxy groups.
4-Chloro-2,5-dimethoxybenzamide: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
2,6-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is unique due to its specific combination of chlorine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl3NO3 |
---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-12-7-11(13(22-2)6-10(12)18)19-15(20)14-8(16)4-3-5-9(14)17/h3-7H,1-2H3,(H,19,20) |
InChI Key |
ZXJIFDCBGHZMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=CC=C2Cl)Cl)OC)Cl |
Origin of Product |
United States |
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